Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate
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Overview
Description
Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate is a heterocyclic compound that has garnered significant attention in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde and isocyanate under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyrazine derivatives: Known for their versatility in organic synthesis and drug development.
Indole derivatives: These compounds also possess diverse biological activities and are used in medicinal chemistry.
Uniqueness: Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13ClN4O2 |
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Molecular Weight |
316.74 g/mol |
IUPAC Name |
ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate |
InChI |
InChI=1S/C15H13ClN4O2/c1-2-22-15(21)19-13-12(10-4-6-11(16)7-5-10)18-14-17-8-3-9-20(13)14/h3-9H,2H2,1H3,(H,19,21) |
InChI Key |
LQDCOTIFUZHDQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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